Anisole-2,4,6-d3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trideuterio-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-UJESMPABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480549 | |

| Record name | Anisole-2,4,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-25-1 | |

| Record name | Anisole-2,4,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisole-2,4,6-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Selective Deuteration in Anisole

An in-depth technical guide to the physical and chemical properties of Anisole-2,4,6-d3, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the compound's characteristics, its scientific applications, and relevant experimental context.

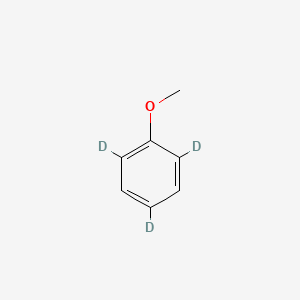

This compound is a deuterated isotopologue of anisole (methoxybenzene), where three hydrogen atoms on the aromatic ring at positions 2, 4, and 6 have been replaced with deuterium. This selective labeling creates a molecule with a slightly higher molecular weight but nearly identical chemical reactivity to its non-deuterated counterpart.[1][] The utility of such a compound in scientific research is profound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE) in reactions where this bond is cleaved.[3][4][5] This property makes this compound an invaluable tool for elucidating reaction mechanisms, particularly in studies of electrophilic aromatic substitution and metabolic pathways involving cytochrome P450 enzymes.[3] It also serves as an internal standard in mass spectrometry-based analyses for quantifying trace amounts of anisole in complex matrices.

Molecular Structure and Identification

The foundational step in understanding this compound is to visualize its structure and know its key identifiers.

Caption: Molecular structure of this compound.

This compound is unambiguously identified by the following:

-

IUPAC Name: 1,3,5-trideuterio-2-methoxybenzene

-

Molecular Formula: C₇D₃H₅O[1]

-

InChI Key: RDOXTESZEPMUJZ-UJESMPABSA-N[1][]

Core Physical and Chemical Properties

The physical properties of this compound are very similar to those of unlabeled anisole, with minor differences attributable to the increased mass from deuterium. All quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 111.16 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Boiling Point | 154 °C (at 760 mmHg) | [1][][7][10] |

| Melting Point | -37 °C | [1][][7] |

| Density | 1.022 g/mL at 25 °C | [1][7][10] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [1][11] |

| Isotopic Purity | Typically ≥98 atom % D | [1][] |

| Solubility | Slightly soluble in water; miscible with alcohol, ether, and other organic solvents. | [8][12] |

| Refractive Index (n20/D) | ~1.516 (Value for Anisole-(methyl-d3) is 1.5164, expected to be very similar) | [13] |

Spectroscopic Profile

While a full spectral analysis is beyond the scope of this guide, key expectations for common analytical techniques are noted for the practitioner:

-

Mass Spectrometry (MS): The molecular ion peak will appear at an m/z corresponding to its molecular weight (111.16), representing a mass shift of M+3 compared to unlabeled anisole (MW 108.14).[1][7] This distinct shift is fundamental to its use as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The signals corresponding to the aromatic protons at positions 2, 4, and 6 will be absent. The remaining aromatic protons at positions 3 and 5, along with the methoxy protons, will be visible.

-

¹³C NMR: The spectrum will be very similar to anisole, but the signals for the deuterated carbons (C2, C4, C6) will show splitting due to coupling with deuterium and will have significantly lower intensity.

-

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (approx. 2200-2300 cm⁻¹) compared to the C-H aromatic stretches (approx. 3000-3100 cm⁻¹).

Safety and Handling

This compound is classified as a flammable liquid and may cause respiratory irritation or drowsiness.[1][6][11]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness).[1][11] Some sources also report H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), and P261 (Avoid breathing vapors).[1][14]

-

Storage: It should be stored in a well-ventilated place, away from ignition sources.[11][14]

Application in Mechanistic Studies: A Field-Proven Insight

The primary value of this compound lies in its application to mechanistic chemistry. Anisole readily undergoes electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions (2, 4, and 6).[9] In a standard reaction, cleavage of the C-H bond at one of these positions is often part of the rate-determining step.

By substituting deuterium at these specific sites, scientists can directly probe this step. If the reaction rate decreases significantly when using this compound compared to standard anisole, it provides strong evidence that the C-H bond cleavage is indeed rate-limiting. This is a classic application of the kinetic isotope effect to differentiate between proposed reaction pathways, a cornerstone of physical organic chemistry. Such studies are critical in optimizing synthetic routes and in understanding enzymatic processes, such as the oxidative demethylation by cytochrome P450 enzymes in drug metabolism.[3]

Experimental Protocol: Representative Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a robust protocol for forming ethers. The causality is clear: a nucleophilic phenoxide ion is generated and reacts with an electrophilic methylating agent.

Objective: To synthesize this compound from Phenol-2,4,6-d3.

Materials:

-

Phenol-2,4,6-d3

-

Sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH)

-

Dimethyl sulfate ((CH₃)₂SO₂) or Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Deionized water

-

Diethyl ether (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve Phenol-2,4,6-d3 (1.0 eq) in anhydrous THF. Cool the solution in an ice bath to 0 °C.

-

Causality: Anhydrous conditions are critical as water would compete with the phenol for the base. The inert atmosphere prevents unwanted side reactions with air.

-

-

Add sodium hydroxide (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Causality: The strong base deprotonates the acidic hydroxyl group of the phenol, generating the highly nucleophilic sodium phenoxide salt, which is the active species for the subsequent reaction.

-

-

Methylation: While maintaining the temperature at 0 °C, add dimethyl sulfate (1.1 eq) dropwise via a syringe.

-

Causality: Dimethyl sulfate is a potent and efficient methylating agent (an electrophile). A slow, dropwise addition is a standard precaution to control the exothermic reaction.

-

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Causality: The quench neutralizes any remaining reactive species.

-

-

Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

-

Causality: Anisole is significantly more soluble in organic solvents like diethyl ether than in water, allowing for its efficient separation.

-

-

Wash the combined organic layer sequentially with deionized water and then with brine.

-

Causality: The water wash removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer before the final drying step.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound. The boiling point of anisole is 154 °C, so distillation should be set accordingly.[15]

This self-validating protocol relies on a classic, high-yielding reaction. The purity of the final product can be confirmed by NMR and mass spectrometry, which will verify the correct incorporation of deuterium and the absence of starting materials.

References

-

PubChem. This compound | C7H8O | CID 12209352. [Link]

-

Organic Syntheses. Anisole. [Link]

-

SpectraBase. This compound. [Link]

-

PubChem. Anisole | C7H8O | CID 7519. [Link]

-

Macsen Labs. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. [Link]

-

ACS Publications. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

-

CAS Common Chemistry. Anisole. [Link]

-

ACS Publications. The Journal of Physical Chemistry A - Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals. [Link]

-

PubMed. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

-

CAS Common Chemistry. Anisole Details. [Link]

-

ResearchGate. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model | Request PDF. [Link]

-

NIST WebBook. Anisole. [Link]

Sources

- 1. This compound D 98atom 2567-25-1 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H8O | CID 12209352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound D 98atom 2567-25-1 [sigmaaldrich.com]

- 8. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]

- 10. This compound CAS#: 2567-25-1 [m.chemicalbook.com]

- 11. This compound D 98atom 2567-25-1 [sigmaaldrich.com]

- 12. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]

- 13. 苯甲醚-甲基-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Anisole-2,4,6-d3: Properties, Structure, and Application as an Internal Standard in Mass Spectrometry

This guide provides a comprehensive technical overview of Anisole-2,4,6-d3, a deuterated isotopologue of anisole. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties and, more critically, its practical application in ensuring analytical accuracy in quantitative mass spectrometry. We will explore not just the "what" but the "why," grounding protocols in established scientific principles to provide a self-validating framework for its use.

Section 1: Chemical Identity and Physicochemical Properties

This compound, systematically named 1,3,5-trideuterio-2-methoxybenzene, is a stable isotope-labeled version of anisole (methoxybenzene).[1][] In this molecule, three hydrogen atoms on the benzene ring at the ortho (2, 6) and para (4) positions are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a mass increase of three Daltons compared to its unlabeled counterpart, a feature that is fundamental to its primary application.[3][4]

The chemical structure is depicted below:

Caption: Chemical structure of this compound.

The key physicochemical properties and identifiers for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3,5-trideuterio-2-methoxybenzene | [1][] |

| Synonyms | Methoxy(benzene-2,4,6-d3), Anisole-d3 | [][3] |

| CAS Number | 2567-25-1 | [1][][3][4][5][6] |

| Molecular Formula | C₇H₅D₃O | [][3] |

| Molecular Weight | 111.16 g/mol | [1][][3][4][5][6][7] |

| Unlabeled Mol. Weight | 108.14 g/mol | [8][9][10][11] |

| Isotopic Purity | ≥98 atom % D | [3][4][6] |

| Chemical Purity | ≥99% (CP) | [][3][4] |

| Appearance | Colorless to pale yellow liquid | [8][12] |

| Melting Point | -37 °C | [][3][4][13] |

| Boiling Point | 154 °C | [][3][4][13] |

| Density | 1.022 g/mL at 25 °C | [][3][4] |

Section 2: The Role of Deuterated Internal Standards in Quantitative Bioanalysis

In drug development, accurately quantifying a drug candidate or its metabolites in complex biological matrices (e.g., plasma, urine, tissue) is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and specificity.[14] However, the accuracy of LC-MS/MS quantification can be compromised by several factors.[15]

Causality Behind Experimental Choices:

-

Sample Preparation Variability: The multi-step process of extracting an analyte from a biological matrix—whether through protein precipitation, liquid-liquid extraction, or solid-phase extraction—can lead to analyte loss.[14][15] This loss is rarely uniform across all samples.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[14][16] This effect can vary significantly from one sample to another, introducing substantial error.

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of a long analytical run.[15]

To correct for these unavoidable sources of error, an Internal Standard (IS) is employed.[16] The ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. This is where stable isotope-labeled (SIL) compounds, such as this compound, excel.

A deuterated IS is considered the "gold standard" because it is chemically identical to the analyte.[17] It co-elutes chromatographically, experiences the same degree of analyte loss during extraction, and is subject to the exact same matrix effects.[14][16] However, due to its higher mass, it produces a distinct signal in the mass spectrometer. By adding a known quantity of the deuterated IS to every sample, standard, and quality control at the very beginning of the workflow, one can use the ratio of the analyte peak area to the IS peak area for quantification. This ratio remains stable and accurate even if the absolute signal intensities of both compounds fluctuate due to the factors described above.

Caption: Workflow for using this compound as an internal standard.

Section 3: Experimental Protocol: this compound as an Internal Standard in a Model LC-MS/MS Assay

This section provides a trusted, self-validating protocol for the quantification of unlabeled anisole in human plasma using this compound as an internal standard.

Objective: To accurately quantify anisole concentrations in human plasma over a range of 1-1000 ng/mL.

Materials:

-

Anisole (analyte)

-

This compound (Internal Standard, IS)

-

Control Human Plasma (K₂EDTA)

-

Acetonitrile (ACN), LC-MS Grade

-

Methanol (MeOH), LC-MS Grade

-

Water with 0.1% Formic Acid, LC-MS Grade

-

Microcentrifuge tubes, autosampler vials

Methodology:

Step 1: Preparation of Stock Solutions

-

Rationale: To create concentrated, accurate solutions that will be used to prepare all subsequent standards and controls.

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of anisole and dissolve in 10.0 mL of MeOH.

-

IS Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of MeOH.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution in 50:50 ACN:Water to create a working solution of 100 ng/mL. This concentration is chosen to provide a strong, stable signal in the mass spectrometer.

Step 2: Preparation of Calibration Standards and Quality Controls (QCs)

-

Rationale: To create a calibration curve in the same biological matrix as the unknown samples, which accounts for matrix-specific effects.

-

Perform serial dilutions of the Analyte Stock in MeOH to create a series of spiking solutions.

-

In separate microcentrifuge tubes, spike 95 µL of control human plasma with 5 µL of the appropriate analyte spiking solution to create calibration standards at concentrations such as 1, 5, 20, 100, 500, and 1000 ng/mL.

-

Prepare QC samples similarly at low, medium, and high concentrations (e.g., 3, 150, and 800 ng/mL).

Step 3: Sample Preparation (Protein Precipitation)

-

Rationale: To remove high-abundance proteins from the plasma that would otherwise clog the LC column and cause significant ion suppression.[14] Acetonitrile is an efficient solvent for precipitating proteins while keeping small molecules like anisole in solution.

-

Aliquot 50 µL of each standard, QC, and unknown sample into a clean microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to every tube. This single step adds the IS and the protein precipitation agent simultaneously, ensuring consistency.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

Step 4: LC-MS/MS Analysis

-

Rationale: To chromatographically separate the analyte from other matrix components and then detect it with high specificity and sensitivity using tandem mass spectrometry.

-

LC System: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Anisole: Q1 (Precursor Ion) m/z 109.1 -> Q3 (Product Ion) m/z 79.1

-

This compound (IS): Q1 (Precursor Ion) m/z 112.1 -> Q3 (Product Ion) m/z 82.1

-

Step 5: Data Analysis and Self-Validation

-

Integrate the peak areas for both the analyte and the IS in all injections.

-

Self-Validation Check: The absolute peak area of the IS (this compound) should be consistent (typically within ±20%) across all samples. Significant deviation in a single sample may indicate a problem with that specific sample's preparation.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).

-

Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of anisole in QC and unknown samples by back-calculating from their PAR using the regression equation of the calibration curve.

Conclusion

This compound is more than just a deuterated molecule; it is a critical tool that empowers researchers to achieve high levels of accuracy and precision in quantitative analysis. Its chemical and physical properties, being nearly identical to its unlabeled form, allow it to serve as the perfect internal standard in demanding bioanalytical workflows.[16][17] By compensating for variability in sample handling and instrumental analysis, it ensures the integrity and reliability of data, which is the bedrock of scientific advancement in drug discovery and development.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- This compound. (n.d.). CDN Isotopes.

- This compound | C7H8O | CID 12209352. (n.d.). PubChem.

- CAS 2567-25-1 Anisole-[2,4,6-d3]. (n.d.). BOC Sciences.

- This compound 98 atom % D. (n.d.). Sigma-Aldrich.

- This compound 98 atom % D. (n.d.). Sigma-Aldrich.

- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Accessed via Google Search.

- This compound CAS#: 2567-25-1. (n.d.). ChemicalBook.

- This compound. (n.d.). CDN Isotopes.

- Anisole | C7H8O | CID 7519. (n.d.). PubChem.

- Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. (2025, June 24). Macsen Labs.

- Anisole. (n.d.). CAS Common Chemistry.

- This compound 98 atom % D. (n.d.). Sigma-Aldrich.

- Anisole. (n.d.). Wikipedia.

- Anisole. (n.d.). NIST WebBook.

Sources

- 1. This compound | C7H8O | CID 12209352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 苯甲醚-2,4,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. 苯甲醚-2,4,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 苯甲醚-2,4,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Anisole - Wikipedia [en.wikipedia.org]

- 11. Anisole [webbook.nist.gov]

- 12. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 2567-25-1 [m.chemicalbook.com]

- 14. texilajournal.com [texilajournal.com]

- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 17. resolvemass.ca [resolvemass.ca]

A Guide to the Synthesis and Purification of Anisole-2,4,6-d3: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research, serving as internal standards, metabolic tracers, and mechanistic probes. Anisole-2,4,6-d3, a selectively deuterated aromatic ether, is of particular interest for its applications in mass spectrometry-based quantification and NMR studies. The strategic placement of deuterium at the ortho and para positions provides a distinct mass shift without significantly altering the compound's chromatographic behavior, making it an ideal internal standard. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and characterization of high-purity this compound, emphasizing the causal relationships behind experimental choices to ensure reproducibility and self-validation.

Strategic Overview: The Synthetic Blueprint

The most robust and widely adopted strategy for synthesizing this compound involves a two-step sequence. This approach prioritizes efficiency and high isotopic incorporation by first deuterating the activated aromatic ring of a precursor, followed by a standard etherification.

-

Step 1: Electrophilic Aromatic Substitution (Deuteration): Phenol is subjected to an acid-catalyzed hydrogen-deuterium (H/D) exchange. The hydroxyl group is a potent activating group, directing the electrophilic deuterium to the ortho (2,6) and para (4) positions.

-

Step 2: Williamson Ether Synthesis (Methylation): The resulting Phenol-2,4,6-d3 is then O-methylated using a suitable methylating agent in the presence of a base to yield the final product.

This sequential approach is superior to the direct deuteration of anisole, as the methoxy group is a less powerful activating group than the hydroxyl group, which would necessitate harsher conditions and potentially lead to lower selectivity and isotopic enrichment.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols: A Self-Validating System

Step 1: Deuteration of Phenol to Phenol-2,4,6-d3

Causality: The hydroxyl group of phenol activates the aromatic ring towards electrophilic substitution, with the ortho and para positions being significantly more nucleophilic. By using a strong deuterated acid like deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), we create a potent source of D⁺ electrophiles. This facilitates the efficient and selective replacement of hydrogen with deuterium at these activated sites.[1] The reaction is an equilibrium process; therefore, using a large excess of the deuterium source is critical to drive the reaction towards high isotopic incorporation.[2]

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add concentrated sulfuric acid-d₂ (D₂SO₄, 98 atom % D) to deuterium oxide (D₂O, 99.8 atom % D) in a 1:5 molar ratio under cooling in an ice bath.

-

Reaction Setup: To this acidic solution, add phenol (1.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ether, and analyzing by ¹H NMR to observe the disappearance of the ortho and para proton signals.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice water and extract the product with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Phenol-2,4,6-d3, which often solidifies upon standing. This intermediate is typically of sufficient purity for the subsequent step.

Step 2: Methylation of Phenol-2,4,6-d3

Causality: This step is a classic Williamson ether synthesis. A strong base, sodium hydroxide (NaOH), deprotonates the acidic hydroxyl group of Phenol-2,4,6-d3 to form the more nucleophilic sodium phenoxide-d3 anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the ether linkage.[3] The reaction is performed in an aqueous medium. Cooling during the initial addition of the highly toxic and reactive dimethyl sulfate is crucial to control the exothermicity of the reaction.[4]

Protocol:

-

Phenoxide Formation: In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve crude Phenol-2,4,6-d3 (1.0 eq) and sodium hydroxide (1.0 eq) in water.[4] Cool the mixture to below 10 °C in an ice-salt bath.[4]

-

Methylation: While stirring vigorously, add dimethyl sulfate (1.0 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.[4] This addition may take approximately one hour.[4]

-

Reaction Completion: After the addition is complete, remove the cooling bath and heat the mixture on a water bath for 30 minutes, then bring to a vigorous reflux for 2-4 hours to ensure complete reaction.[4]

-

Initial Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The oily layer of crude this compound should separate. Separate the organic layer. Extract the aqueous layer with a small amount of benzene or toluene to recover any dissolved product.[4] Combine all organic portions.

Purification: Isolating the Target Molecule

Causality: The primary impurities at this stage are unreacted Phenol-2,4,6-d3 and residual inorganic salts. A key purification step involves washing the crude product with a dilute NaOH solution. Anisole, being a neutral ether, will remain in the organic phase, while any acidic unreacted phenol will be deprotonated and extracted into the aqueous base layer.[5] Subsequent fractional distillation under atmospheric or reduced pressure is the definitive method to achieve high chemical purity, separating the product from less volatile impurities and any remaining solvent.

Protocol:

-

Phenol Removal: Wash the combined crude organic layer with 2M NaOH solution (2x volumes).[5] This step is critical for removing any unreacted phenolic starting material.

-

Neutralization: Wash the organic layer with water until the washings are neutral to pH paper.[5]

-

Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).[5]

-

Distillation: Filter off the drying agent and purify the resulting liquid by fractional distillation. Collect the fraction boiling at approximately 153-154 °C.[4] The use of a Dean-Stark trap during distillation can help remove any final traces of water.[5]

Quality Control and Characterization

A multi-technique approach is essential to confirm the structure, chemical purity, and isotopic enrichment of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the benchmark techniques.[6]

Caption: Analytical workflow for the validation of this compound.

NMR Spectroscopy

NMR is the most definitive method for confirming the sites of deuteration.[6][7]

-

¹H NMR: In a standard ¹H NMR spectrum of unlabeled anisole, the aromatic protons appear as multiplets between ~6.8-7.3 ppm.[8] For successfully synthesized this compound, the signals corresponding to the ortho (H-2, H-6) and para (H-4) protons should be absent or significantly diminished (>98% reduction in integration). The spectrum will be simplified to a signal for the meta protons (H-3, H-5) and the sharp singlet for the methoxy protons (-OCH₃) at ~3.75 ppm.[8]

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

Mass Spectrometry

MS is essential for confirming the molecular weight and quantifying the isotopic purity.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like anisole.[6]

-

Molecular Ion: Unlabeled anisole has a monoisotopic mass of 108.0575 Da. This compound will show a molecular ion (M⁺) peak at m/z 111.0763 Da, a clear mass shift of +3.[10]

-

Isotopic Distribution: The isotopic purity is determined by analyzing the relative abundance of the ion at m/z 111 compared to ions at m/z 110 (d₂), 109 (d₁), and 108 (d₀). This allows for the calculation of the atom % D enrichment.[11] For high-quality material, the abundance of the M+3 ion should be ≥98%.

Data Summary and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₅D₃O | |

| Molecular Weight | 111.16 g/mol | [10] |

| Monoisotopic Mass | 111.076345112 Da | [10] |

| Appearance | Colorless Liquid | --- |

| Boiling Point | 154 °C | |

| Melting Point | -37 °C | |

| Density | 1.022 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | [12] |

| Analysis Technique | Expected Result for this compound | Unlabeled Anisole Reference |

| ¹H NMR (CDCl₃) | ~6.9 ppm (m, 2H, meta-H), ~3.8 ppm (s, 3H, OCH₃) | ~7.26 (m, 2H), ~6.92 (m, 1H), ~6.88 (m, 2H), ~3.75 (s, 3H)[8][13] |

| Mass Spec (EI) | M⁺ peak at m/z 111 | M⁺ peak at m/z 108 |

Safety Considerations

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dimethyl Sulfate: Extremely toxic, carcinogenic, and a potent alkylating agent. It is readily absorbed through the skin and can cause severe, delayed respiratory distress. All manipulations must be performed in a certified chemical fume hood with proper PPE. An ammonia solution should be kept nearby to neutralize any spills.[4]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Flammability: Anisole is a flammable liquid.[10] All distillation procedures should be performed away from ignition sources.

Conclusion

The synthesis of this compound via the deuteration of phenol followed by Williamson ether synthesis represents a reliable and scalable method for producing this valuable isotopically labeled standard. By understanding the chemical principles behind each step—from the electrophilic aromatic substitution that governs deuteration to the nucleophilic attack in the methylation step—researchers can troubleshoot and optimize the process. Rigorous purification involving base extraction and fractional distillation, coupled with comprehensive analytical validation by NMR and MS, is paramount to ensuring the high chemical and isotopic purity required for demanding research applications.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- Technical Support Center: Analysis of Deuterated Molecules by Mass Spectrometry. (2025). Benchchem.

- Hydrogen–deuterium exchange. Wikipedia.

- Technical Support Center: Mass Spectrometry of Deuter

- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025).

- Anisole. Organic Syntheses Procedure.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895).

- The reaction scheme for the site-selective deuteration of phenol.

- Phenol and Deuterated Sulphuric Acid. (2018). Chemistry Stack Exchange.

- Purific

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Anisole(100-66-3) 1H NMR spectrum. ChemicalBook.

- This compound | C7H8O | CID 12209352. PubChem.

- This compound. CDN Isotopes.

- This compound 98

- Isotopic Purity Using LC-MS. (2025).

- Isotopic Purity Analysis: A Comparative Guide for the Antiprolifer

- Conclusions in Regard to the Methyl

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Purification of Anisole - Chempedia - LookChem [lookchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C7H8O | CID 12209352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895) [hmdb.ca]

A Technical Guide to the Isotopic Purity and Enrichment of Anisole-2,4,6-d3

This guide provides an in-depth analysis of the synthesis, isotopic purity, and enrichment of Anisole-2,4,6-d3, a deuterated aromatic compound. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards, in metabolic studies, or for mechanistic investigations.

Introduction: The Critical Role of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern analytical and pharmaceutical sciences.[1][2] Their utility hinges on the precise knowledge and control of their isotopic purity and enrichment. Isotopic purity refers to the percentage of molecules in which the intended hydrogen atoms have been substituted by deuterium, while isotopic enrichment specifies the percentage of deuterium at a particular labeled position.[3] For quantitative applications, such as using this compound as an internal standard in mass spectrometry-based assays, high isotopic purity is paramount to ensure accuracy and avoid cross-contribution to the analyte signal.[4][5] This guide delineates the common synthetic routes to this compound and the rigorous analytical methodologies required to validate its isotopic integrity.

Synthesis of this compound: A Mechanistic Approach

The targeted deuteration of anisole at the ortho (2,6) and para (4) positions is typically achieved through electrophilic aromatic substitution, leveraging the activating nature of the methoxy group.

Acid-Catalyzed Hydrogen-Deuterium Exchange

A prevalent method for synthesizing this compound involves the acid-catalyzed hydrogen-deuterium (H/D) exchange reaction.[6][7] The electron-donating methoxy group activates the aromatic ring, making the ortho and para positions susceptible to electrophilic attack by deuterons.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism.[7] A strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), serves as the deuterium source.[7][8] The deuterons (D⁺) act as the electrophile, attacking the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H⁺) from the same position restores aromaticity, resulting in the incorporation of a deuterium atom. Given the directing effect of the methoxy group, this process occurs preferentially at the 2, 4, and 6 positions. Driving the reaction to completion with an excess of the deuterated reagent ensures high levels of deuterium incorporation.[8][9]

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization: A Multi-Technique Approach

Verifying the isotopic purity and enrichment of this compound requires a combination of powerful analytical techniques.[10][11] The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.[1][2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the site of deuterium incorporation and for quantifying isotopic enrichment.[10][11]

-

¹H NMR (Proton NMR): This technique is highly effective for measuring the degree of deuteration by quantifying the reduction in the intensity of proton signals at the 2, 4, and 6 positions relative to the non-deuterated positions (e.g., the methoxy group protons).[3]

-

²H NMR (Deuterium NMR): Direct observation of the deuterium signal provides confirmation of deuterium incorporation at the expected positions.[12][13] For highly enriched compounds, ²H NMR can be a more sensitive method for structural verification than ¹H NMR.[12]

-

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium can provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the isotopic distribution of the synthesized this compound.[1][2][14] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving the different isotopologues (molecules that differ only in their isotopic composition).[3][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[15][16] It is well-suited for the analysis of volatile compounds like anisole and can provide quantitative information on the relative abundances of the different deuterated species (d₀, d₁, d₂, d₃, etc.).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for a volatile compound like anisole, LC-MS can also be employed for isotopic purity analysis.[1][2]

Data Interpretation: The mass spectrum of this compound will show a characteristic isotopic cluster. By comparing the measured isotopic distribution with the theoretical distribution for a given level of enrichment, the isotopic purity can be accurately determined.[17] It is important to account for the natural abundance of isotopes (e.g., ¹³C) in these calculations.[18]

Experimental Protocols

Protocol for Isotopic Purity Determination by GC-MS

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into a GC-MS system equipped with a capillary column appropriate for the separation of aromatic compounds.

-

MS Detection: Acquire mass spectra in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of anisole.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundance of the molecular ions for each isotopologue (e.g., m/z 108 for d₀, m/z 109 for d₁, m/z 110 for d₂, m/z 111 for d₃).

-

Calculate the isotopic purity based on the relative abundances of the different isotopologues, correcting for the natural isotopic abundance of carbon-13.

-

Protocol for Isotopic Enrichment Determination by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound and a known internal standard in a deuterated NMR solvent (e.g., chloroform-d).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons at the 2, 4, and 6 positions.

-

Integrate the signal of the internal standard and the non-deuterated protons of the methoxy group.

-

Calculate the isotopic enrichment by comparing the integral of the residual aromatic protons to the integral of the methoxy protons.

-

Data Presentation and Interpretation

The results of the isotopic purity and enrichment analysis should be presented clearly and concisely.

Table 1: Isotopic Distribution of this compound by GC-MS

| Isotopologue | Molecular Formula | Theoretical Mass (Da) | Relative Abundance (%) |

| d₀ | C₇H₈O | 108.0575 | < 0.1 |

| d₁ | C₇H₇DO | 109.0638 | < 0.5 |

| d₂ | C₇H₆D₂O | 110.0701 | 1.5 |

| d₃ | C₇H₅D₃O | 111.0763 | > 98.0 |

Note: The above values are illustrative and the actual distribution will depend on the success of the synthesis.

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for the analytical characterization of this compound.

Caption: A workflow for the comprehensive analytical characterization of this compound.

Conclusion: Ensuring Confidence in Isotopic Labeling

The synthesis and validation of this compound require a meticulous approach grounded in sound chemical principles and robust analytical methodologies. A thorough understanding of the synthetic mechanism allows for the optimization of reaction conditions to achieve high isotopic enrichment. The orthogonal application of NMR spectroscopy and mass spectrometry provides a self-validating system for the comprehensive characterization of the final product. By adhering to the principles and protocols outlined in this guide, researchers can ensure the high quality of their deuterated standards, leading to more reliable and reproducible scientific outcomes.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry.

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

-

Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.

-

Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. American Journal of Physiology-Endocrinology and Metabolism.

-

Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry.

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules.

-

Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS). NASA Technical Reports Server.

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Rondaxe.

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters.

-

A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

-

Technical Support Center: Mass Spectrometry of Deuterated Compounds. Benchchem.

-

Triple 13C-{1H, 2H} NMR: A precise quantitative method for study deuterated organic compounds. ResearchGate.

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry.

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Nature.

-

Gas chromatography–mass spectrometry. Wikipedia.

-

Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D). INIS.

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen.

-

Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry.

-

Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube.

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

-

This compound D 98atom 2567-25-1. Sigma-Aldrich.

-

Deuterium Exchange. Chemistry LibreTexts.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

-

Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. ResearchGate.

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.

-

Anisole. Organic Syntheses.

-

High-Precision Isotopic Reference Materials. NIST.

-

Deuterated internal standards and bioanalysis. AptoChem.

-

Anisol-2,4,6-d3 98 atom % D. Sigma-Aldrich.

-

Determination of chemical purity and isotopic composition of natural and carbon-13-labeled arsenobetaine bromide standards by quantitative 1H-NMR. NRC Publications Archive.

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

-

This compound. CDN Isotopes.

-

Chemical Purity. Cambridge Isotope Laboratories, Inc.

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.

-

This compound | C7H8O | CID 12209352. PubChem.

-

Describe two ways to prepare anisole from benzene. Pearson+.

-

CN1036454C - Preparation method of anisole. Google Patents.

-

Making anisole. YouTube.

-

Anisole: a further step to sustainable hydroformylation. Green Chemistry.

-

Microflow High-p,T Intensification of Vitamin D3 Synthesis Using an Ultraviolet Lamp. Organic Process Research & Development.

-

Continuous-flow synthesis of vitamin D-3. ResearchGate.

-

Anisole: A further step to sustainable hydroformylation. ResearchGate.

-

Metabolic engineering of vitamin D3 in Solanaceae plants. The Plant Journal.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. isotope.com [isotope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Validating Anisole-2,4,6-d3 for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Deuteration in Modern Research

In the landscape of pharmaceutical development and metabolic research, the strategic incorporation of stable isotopes has transitioned from a niche academic pursuit to a cornerstone of precision analysis. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers a subtle yet powerful modification to molecules. The replacement of hydrogen with deuterium can profoundly influence the metabolic fate of a compound, a phenomenon rooted in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[1][] Consequently, breaking a C-D bond requires more energy, leading to a slower rate of reaction when this bond cleavage is the rate-determining step in a metabolic pathway, such as those mediated by cytochrome P450 enzymes.[3][4]

This principle is expertly leveraged in two primary research domains:

-

Drug Discovery: By selectively deuterating a drug candidate at metabolically vulnerable positions, its pharmacokinetic profile can be enhanced, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[5]

-

Quantitative Bioanalysis: Deuterated molecules, like Anisole-2,4,6-d3, serve as ideal Stable Isotope Labeled Internal Standards (SIL-IS) for quantitative mass spectrometry.[6][7] Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects in the mass spectrometer source.[8] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[9]

This compound, with its three deuterium atoms strategically placed on the aromatic ring, is a valuable tool for researchers. The deuteration at these specific positions makes it an excellent internal standard for assays involving anisole or structurally similar aromatic compounds and serves as a model compound for studying metabolic processes involving aromatic ring hydroxylation. This guide provides a comprehensive framework for selecting a reliable commercial supplier of this compound and establishing a robust in-house validation protocol to ensure the integrity of your research.

PART 1: Selecting a High-Purity this compound Supplier: A Decision Framework

The quality of your research data is inextricably linked to the quality of your starting materials. Selecting a supplier for a critical reagent like this compound requires a systematic evaluation beyond mere price and availability. The following criteria, presented in a logical workflow, will guide you to an informed decision.

Key Selection Criteria:

-

Isotopic Purity (Atom % D): This is the most critical specification. It indicates the percentage of molecules that are correctly deuterated at the specified positions. For use as an internal standard, an isotopic purity of ≥98 atom % D is highly recommended to minimize signal overlap from the unlabeled (d0) species.[10]

-

Chemical Purity: This refers to the absence of other chemical compounds. High chemical purity (typically ≥99%) ensures that observed effects are due to the deuterated anisole and not an impurity.

-

Comprehensive Documentation: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with every batch. The CoA should clearly state the isotopic and chemical purity, the analytical methods used for their determination (e.g., NMR, GC-MS), and key physical properties.

-

Batch-to-Batch Consistency: For longitudinal studies or regulated bioanalysis, consistency between different manufacturing lots is paramount. Inquire about the supplier's quality management system and their ability to provide data on batch consistency.

-

Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and application-specific guidance.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier.

Caption: A decision-making workflow for selecting a commercial supplier of this compound.

Comparative Overview of Commercial Suppliers

The following table summarizes the typical specifications for this compound from several well-established commercial suppliers. Note that specifications can vary by batch, and it is essential to consult the specific CoA for the lot you are purchasing.

| Supplier | Product Number | Isotopic Purity (Atom % D) | Chemical Purity | CAS Number | Key Features |

| Sigma-Aldrich | 2567-25-1 | ≥98% | ≥99% (CP) | 2567-25-1 | Extensive documentation available online, including CoA and SDS.[11] |

| CDN Isotopes | D-1199 | ≥98% | Not explicitly stated, CoA required | 2567-25-1 | Specializes in deuterated compounds; offers various package sizes.[12] |

| BOC Sciences | 2567-25-1 | 98% | 99% (CP) | 2567-25-1 | Provides information for applications in fragrance analysis and VOC monitoring.[] |

| LGC Standards | CDN-D-1199-0.5G | Not explicitly stated, CoA required | Not explicitly stated, CoA required | 2567-25-1 | Supplier of certified reference materials.[14] |

PART 2: In-House Quality Control and Validation Protocol

Trust, but verify. Even when sourced from a reputable supplier, it is a critical scientific practice to perform in-house quality control (QC) on any new batch of a critical reagent. This self-validating step ensures the material meets the specifications required for your specific application and builds a foundation of trustworthiness for your experimental data.

Experimental Protocol for QC of this compound

This protocol outlines a two-pronged approach using Nuclear Magnetic Resonance (NMR) for structural confirmation and isotopic purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and confirmation of mass.

A. ¹H and ²H NMR Spectroscopy: Structural and Isotopic Verification

-

Objective: To confirm the identity of the compound and determine the degree of deuteration at the 2, 4, and 6 positions of the aromatic ring.

-

Rationale: ¹H NMR will show a significant reduction in the signal intensity for the aromatic protons at the 2, 4, and 6 positions compared to the protons at the 3 and 5 positions. ²H NMR (Deuterium NMR) will show signals corresponding to the deuterated positions, providing direct evidence of successful labeling.[15]

-

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent that does not have signals in the aromatic region (e.g., Chloroform-d, Acetone-d6).[16] For ²H NMR, a non-deuterated solvent can be used.[15]

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).

-

Integrate the signals corresponding to the methoxy group protons (~3.8 ppm), the aromatic protons at positions 3 and 5, and the residual protons at positions 2, 4, and 6.

-

Analysis: The ratio of the integration of the residual 2,4,6-protons to the 3,5-protons will be significantly less than 3:2, allowing for a calculation of the isotopic purity.

-

-

²H NMR Acquisition:

-

If available, acquire a ²H NMR spectrum.

-

Analysis: Observe the resonance signals for the deuterium atoms on the aromatic ring, confirming the positions of deuteration.

-

-

B. Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Confirmation

-

Objective: To assess chemical purity by separating volatile impurities and to confirm the molecular weight of the deuterated compound.

-

Rationale: GC provides high-resolution separation of volatile compounds, allowing for the detection of any non-anisole impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule, which should correspond to this compound (MW ≈ 111.16 g/mol ).[17]

-

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

-

GC-MS Instrument Parameters (Illustrative):

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: 40-200 m/z.

-

-

Data Analysis:

-

Purity Assessment: Analyze the chromatogram. The area of the main peak corresponding to this compound relative to the total area of all peaks provides the chemical purity.

-

Mass Confirmation: Examine the mass spectrum of the main peak. Look for the molecular ion (M⁺) at m/z ≈ 111. This confirms the incorporation of three deuterium atoms (Anisole MW ≈ 108.14 g/mol ).

-

-

In-House QC and Validation Workflow

The following diagram outlines the workflow for the internal validation of a newly acquired batch of this compound.

Sources

- 1. Portico [access.portico.org]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. texilajournal.com [texilajournal.com]

- 7. scispace.com [scispace.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. This compound D 98atom 2567-25-1 [sigmaaldrich.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 14. This compound | CDN-D-1199-0.5G | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cif.iastate.edu [cif.iastate.edu]

- 17. This compound | C7H8O | CID 12209352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic phenethylamine. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering an in-depth exploration of its chemical properties, synthesis, pharmacology, and crucial safety data. By synthesizing technical data with practical insights, this whitepaper aims to serve as an authoritative resource for understanding the complexities of DOC and its implications in the field of neuropharmacology.

A Note on Chemical Identification: The CAS number provided in the initial query, 2567-25-1, corresponds to ANISOLE-2,4,6-D3, a deuterated form of anisole, and is not associated with the compound of interest. The correct Chemical Abstracts Service (CAS) numbers for 2,5-Dimethoxy-4-chloroamphetamine are 123431-31-2 for the freebase form and 42203-77-0 for the hydrochloride salt. This guide will proceed with the correct chemical identifiers.

Introduction to a Potent Psychedelic Amphetamine

2,5-Dimethoxy-4-chloroamphetamine, commonly known as DOC, is a synthetic hallucinogen belonging to the DOx family of psychedelic amphetamines.[1] First described in scientific literature in 1973 by Ronald Coutts and Jerry Malicky, its psychoactive properties were later detailed by Alexander Shulgin in his seminal work, "PiHKAL (Phenethylamines I Have Known and Loved)".[1] Structurally, it is an analog of other well-known psychedelic amphetamines such as DOB (2,5-dimethoxy-4-bromoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine), both of which are listed in Schedule I of the Convention on Psychotropic Substances.[2]

DOC is recognized for its potent psychedelic effects and its remarkably long duration of action, which can extend from 12 to 24 hours.[1] These characteristics, combined with its high sensitivity to dosage, necessitate a thorough understanding for any research or analytical application.[3] This guide will delve into the critical technical aspects of DOC, providing a foundational knowledge base for professionals in the field.

Physicochemical Properties and Structural Elucidation

DOC is a substituted α-methylated phenethylamine.[1] The presence of a stereocenter at the alpha-carbon means that DOC exists as two stereoisomers, with the (R)-(-) form being the more active stereoisomer.[4]

| Property | Value | Source(s) |

| Chemical Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [2] |

| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [5] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molar Mass | 229.70 g/mol (freebase) | [1] |

| Molar Mass (HCl salt) | 266.16 g/mol | [4][6] |

| Appearance (HCl salt) | White crystalline solid | [3] |

| Melting Point (HCl salt) | 187-188 °C and 193-194.5 °C | [4] |

Mechanism of Action: A Serotonergic Psychedelic

The primary pharmacological activity of DOC is mediated through its interaction with the serotonin system in the central nervous system.[2] It acts as a potent partial agonist at serotonin 5-HT₂ receptors, with a high affinity for the 5-HT₂ₐ subtype.[1][3] The activation of the 5-HT₂ₐ receptor is a key element in mediating the hallucinogenic effects of classical psychedelics.[3] DOC also demonstrates high affinity for and activation of 5-HT₂ₙ and 5-HT₂ₒ receptors.[3] Unlike some other amphetamines, DOC is inactive as a monoamine releasing agent or reuptake inhibitor.[1]

The following diagram illustrates the proposed signaling pathway of DOC at the 5-HT₂ₐ receptor:

Caption: Proposed mechanism of DOC at the 5-HT2A receptor.

Synthesis and Chemical Analysis

The synthesis of DOC can be achieved through various routes, with one notable method avoiding the use of elemental chlorine.[7] A multi-step synthesis starting from 2,5-dimethoxybenzaldehyde is one documented pathway.[7]

Representative Synthetic Workflow

The following diagram outlines a potential synthetic route to DOC:

Caption: A multi-step synthesis route for DOC.

Analytical Methodologies

The detection and quantification of DOC in biological matrices are critical for both clinical and forensic toxicology. Due to its potency, sensitive analytical techniques are often required.[3]

-

Immunoassays: Standard immunoassays for amphetamines may not reliably detect DOC, potentially leading to false negatives.[8]

-

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are the confirmatory methods of choice for the specific and sensitive detection of DOC in blood, plasma, and urine.[1][9]

Protocol for Quantification of DOC in Biological Samples using LC-MS/MS:

-

Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological matrix (e.g., plasma, urine) to isolate the analyte and remove interfering substances.

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for DOC and an appropriate internal standard for accurate quantification.

-

Quantification: Generate a calibration curve using certified reference materials of DOC to determine the concentration of the analyte in the unknown samples.

Toxicology and Safety Data

The available toxicological data for DOC is limited, but case reports highlight its potential for significant adverse effects and even fatality.[10]

Adverse Effects in Humans

Clinical features associated with DOC intoxication can be severe and include:

-

Agitation and aggressive behavior[3]

-

Hallucinations[3]

-

Tachycardia[3]

-

Hyperthermia[3]

-

Rhabdomyolysis[3]

-

Seizures[3]

The long duration of action of DOC can lead to prolonged clinical effects, in some cases persisting for up to 33 hours.[3]

Fatalities

There have been documented cases of fatalities where DOC was implicated as the sole causative agent.[8][11] Post-mortem toxicological analysis in one case revealed significant concentrations of DOC in the blood (377 ng/mL), urine (3,193 ng/mL), liver (3,143 ng/g), and brain (683 ng/g).[8]

Safety and Handling

Given its potent psychoactive effects and potential for severe toxicity, DOC should be handled with extreme caution in a controlled laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. Access to this compound should be strictly controlled and limited to authorized personnel.

Legal and Regulatory Status

DOC is a controlled substance in many jurisdictions worldwide. It is listed in Schedule I of the Convention on Psychotropic Substances.[2] In the United States, while not explicitly scheduled at the federal level, it is considered an analogue of DOB and can be prosecuted under the Federal Analogue Act.[1][4] The Drug Enforcement Administration (DEA) has proposed to classify DOC as a Schedule I controlled substance.[1] Researchers must ensure full compliance with all local, national, and international regulations regarding the possession, handling, and use of this compound.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting psychedelic with a significant potential for abuse and toxicity. Its primary mechanism of action as a 5-HT₂ₐ receptor agonist places it within the class of classical hallucinogens. For researchers and professionals in drug development, a comprehensive understanding of its chemical properties, synthesis, pharmacology, and safety profile is paramount. The information presented in this guide serves as a foundational resource for navigating the complexities of this compound in a research and analytical context, emphasizing the need for stringent safety protocols and regulatory compliance.

References

-

Erowid. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Erowid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. Retrieved from [Link]

-

Wikidata. (n.d.). 2,5-dimethoxy-4-chloroamphetamine. Retrieved from [Link]

-

ZeptoMetrix. (n.d.). DL-2,5-Dimethoxy-4-chloroamphetamine HCl, 1000 µg base/mL, ME, 1 mL. Retrieved from [Link]

-

CharChem. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. Retrieved from [Link]

-

Oxford Academic. (n.d.). Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report. Journal of Analytical Toxicology. Retrieved from [Link]

-

Grokipedia. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report. Retrieved from [Link]

-

Bionity. (n.d.). 4-Chloro-2,5-dimethoxyamphetamine. Retrieved from [Link]

-

ECDD Repository. (n.d.). DOC (2,5-Dimethoxy-4-chloroamfetamine). Retrieved from [Link]

-

PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

Sources

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. DOC (2,5-Dimethoxy-4-chloroamfetamine) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. 4-Chloro-2,5-dimethoxyamphetamine [bionity.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2,5-Dimethoxy-4-chloroamphetamine Hydrochloride [cymitquimica.com]

- 7. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Anisole-2,4,6-d3 in Organic Solvents

An in-depth technical guide on the core solubility of Anisole-2,4,6-d3 in organic solvents for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a deuterated isotopologue of methoxybenzene. While specific quantitative solubility data for this deuterated compound is not extensively published, its solubility profile can be reliably inferred from its non-deuterated counterpart, anisole, due to the negligible impact of isotopic substitution on intermolecular forces. This document synthesizes theoretical principles, presents a qualitative solubility profile in common organic solvents, and offers a robust experimental protocol for precise solubility determination. The information herein is critical for professionals in organic synthesis, pharmaceutical development, and materials science who utilize deuterated compounds as non-exchangeable internal standards, reaction tracers, or as components in advanced materials.

Introduction to this compound: Properties and Significance